![molecular formula C12H17N B13272659 (1R,2S)-2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B13272659.png)
(1R,2S)-2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine is a chiral cyclopropane derivative. This compound features a cyclopropane ring substituted with an amine group and a 4-(propan-2-yl)phenyl group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific three-dimensional arrangement of the substituents around the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Amine Group: The amine group can be introduced through a reductive amination process, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Substitution with the 4-(Propan-2-yl)phenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-(propan-2-yl)phenyl group is coupled with a halogenated cyclopropane intermediate in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Types of Reactions:
Oxidation: The amine group can undergo oxidation to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form the corresponding cyclopropylamine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Imine or nitrile derivatives.
Reduction: Cyclopropylamine derivatives.
Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl group.
Scientific Research Applications
(1R,2S)-2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound can be used to study the effects of cyclopropane derivatives on biological systems, including enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the development of agrochemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained structure allows it to participate in unique binding interactions, while the amine group can form hydrogen bonds and electrostatic interactions with target molecules. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (1R,2S)-2-[4-(Methyl)phenyl]cyclopropan-1-amine
- (1R,2S)-2-[4-(Ethyl)phenyl]cyclopropan-1-amine
- (1R,2S)-2-[4-(tert-Butyl)phenyl]cyclopropan-1-amine
Comparison:
- Uniqueness: (1R,2S)-2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine is unique due to the presence of the 4-(propan-2-yl)phenyl group, which imparts distinct steric and electronic properties compared to other similar compounds.
- Reactivity: The compound’s reactivity can differ based on the substituents on the phenyl group, affecting its behavior in chemical reactions and interactions with biological targets.
- Applications: While similar compounds may share some applications, the specific structure of this compound can make it more suitable for certain research and industrial purposes.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(1R,2S)-2-(4-propan-2-ylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H17N/c1-8(2)9-3-5-10(6-4-9)11-7-12(11)13/h3-6,8,11-12H,7,13H2,1-2H3/t11-,12+/m0/s1 |
InChI Key |
NPJVJYLURDCJGT-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




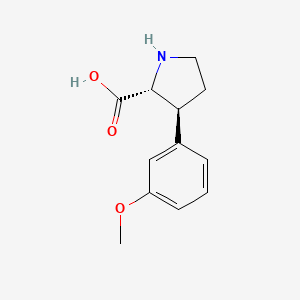
![N-[(2-chlorophenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13272592.png)
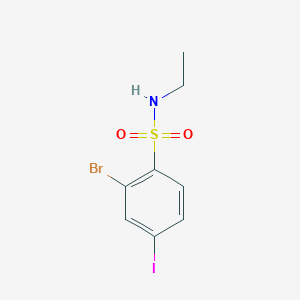
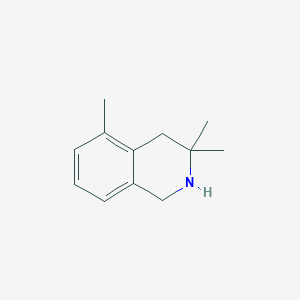


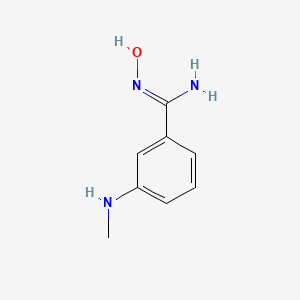
![Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate](/img/structure/B13272615.png)
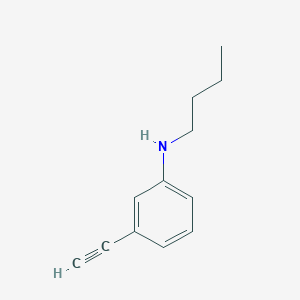
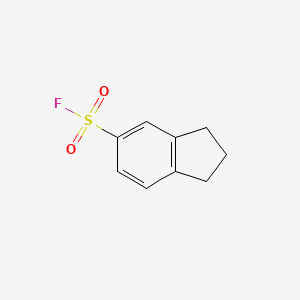
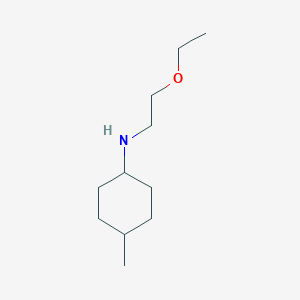
![[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride](/img/structure/B13272647.png)
